![molecular formula C11H11ClN6S B2475622 6-[(5-Chloro-1,3-thiazol-2-yl)methyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 861209-53-2](/img/structure/B2475622.png)
6-[(5-Chloro-1,3-thiazol-2-yl)methyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazoles are a class of organic compounds that contain a five-membered aromatic ring made up of three carbon atoms, one sulfur atom, and one nitrogen atom . They are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Synthesis Analysis
Thiazole derivatives can be synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- The compound is involved in the synthesis of various derivatives through complex mechanisms. For instance, (Nguyen Tien Cong et al., 2014) details the transformation of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol into N-substituted amide derivatives. (Nguyen Tien Cong et al., 2014)
- In another study, H. Repich et al. (2017) synthesized N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, indicating the compound's role in creating novel structures with potential applications. (H. Repich et al., 2017)
Chemical Reactions and Properties
- S. Desenko et al. (1998) demonstrated the cyclocondensation of related compounds, highlighting the chemical reactivity and potential for creating diverse chemical structures. (S. Desenko et al., 1998)
- V. Lipson et al. (2007) explored the interaction of aminoazoles with Meldrum’s acid, leading to the synthesis of compounds including 1,2,4-triazolo[1,5-a]pyrimidin-7-ones, demonstrating the versatility of such compounds in chemical reactions. (V. Lipson et al., 2007)
Biological Activities
- The compound has been studied for its potential biological activities. For example, Xiao-Bao Chen and De-Qing Shi (2008) designed and synthesized derivatives to evaluate their fungicidal and insecticidal activities. (Xiao-Bao Chen & De-Qing Shi, 2008)
- N. Suzuki et al. (1992) synthesized derivatives to assess their antiallergy activities, highlighting the compound's relevance in pharmacological research. (N. Suzuki et al., 1992)
Wirkmechanismus
Target of Action
Compounds with similar structures, such as thiazoles and triazoles, have been found to interact with a variety of biological targets . These include enzymes like cyclo-oxygenase (COX) and topoisomerase II , which play crucial roles in inflammation and DNA replication, respectively.
Mode of Action
For example, some thiazole derivatives have been found to inhibit the COX pathway, thereby reducing the production of prostaglandins and mediating anti-inflammatory effects . Similarly, some triazole derivatives have been found to interact with topoisomerase II, causing DNA double-strand breaks and leading to cell death .
Biochemical Pathways
The compound likely affects the biochemical pathways associated with its targets. For instance, inhibition of the COX pathway can reduce inflammation by decreasing the production of prostaglandins . Similarly, interaction with topoisomerase II can disrupt DNA replication and transcription, leading to cell death .
Pharmacokinetics
Thiazole derivatives are generally known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound inhibits the COX pathway, it could potentially reduce inflammation and pain . If it interacts with topoisomerase II, it could potentially cause cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s solubility can affect its absorption and distribution in the body . Additionally, factors such as pH and temperature can influence the compound’s stability and interaction with its targets.
Eigenschaften
IUPAC Name |
6-[(5-chloro-1,3-thiazol-2-yl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN6S/c1-5-7(3-9-14-4-8(12)19-9)6(2)18-11(15-5)16-10(13)17-18/h4H,3H2,1-2H3,(H2,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWVIOOSRRUPAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC(=NN12)N)C)CC3=NC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

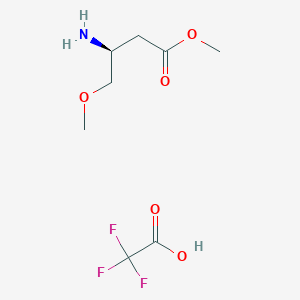
![1-[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2475542.png)
![N-(1H-benzo[d]imidazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2475543.png)
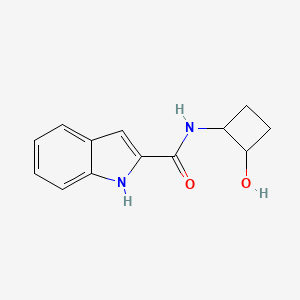
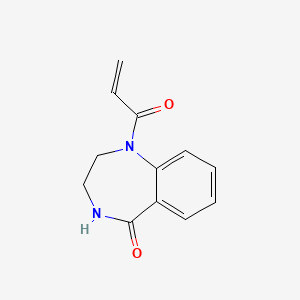
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2475548.png)
![2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2475550.png)
![2-(Furan-2-yl)-5-[5-(2-nitrophenyl)furan-2-yl]-1,3,4-oxadiazole](/img/structure/B2475553.png)
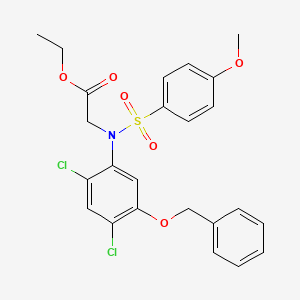
![N-{4-[5-(4-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2475556.png)
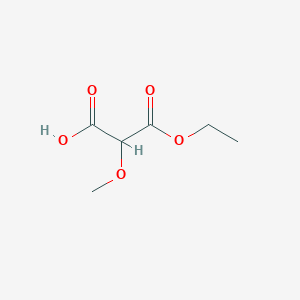
![6-[5-(2-Pyridin-4-ylsulfanylacetyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2475559.png)

![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2475561.png)